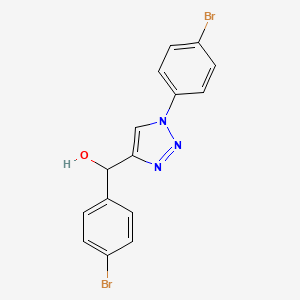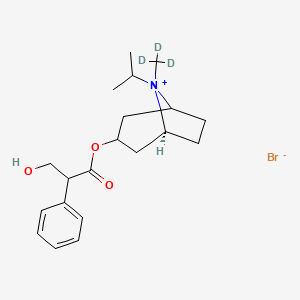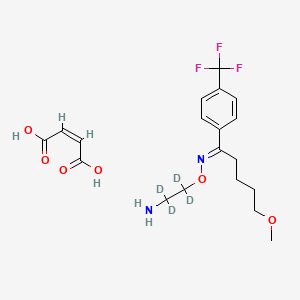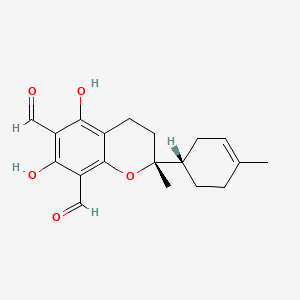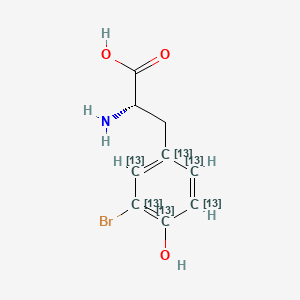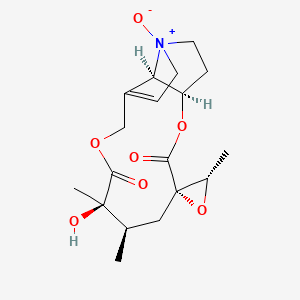
jacobine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jacobine N-oxide is a pyrrolizidine alkaloid, specifically an N-oxide derivative of jacobine. It is naturally found in plants of the genus Jacobaea, such as Jacobaea vulgaris. Pyrrolizidine alkaloids are known for their role in plant defense mechanisms against herbivores. This compound is particularly noted for its insecticidal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Jacobine N-oxide can be synthesized from jacobine through an oxidation reaction. The tertiary amino group in jacobine is oxidized to form the N-oxide. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and peracids under controlled conditions .
Industrial Production Methods: The extraction process typically involves solvent extraction using methanol or ethanol, followed by purification steps such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Jacobine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of this compound can revert it back to jacobine.
Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Jacobine.
Substitution: Substituted pyrrolizidine derivatives
Wissenschaftliche Forschungsanwendungen
Jacobine N-oxide has several applications in scientific research:
Chemistry: Used as a reference compound in the study of pyrrolizidine alkaloids and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Studied for its potential toxicological effects and its role in liver toxicity.
Industry: Utilized as an insecticide due to its ability to deter herbivores
Wirkmechanismus
Jacobine N-oxide exerts its effects primarily through its interaction with biological macromolecules. It is known to form adducts with DNA and proteins, leading to cellular damage. The compound’s insecticidal properties are attributed to its ability to disrupt the normal functioning of insect cells, leading to mortality .
Vergleich Mit ähnlichen Verbindungen
Jacobine N-oxide is part of a group of pyrrolizidine alkaloids that includes compounds such as:
- Jacobine
- Jaconine
- Jacoline
- Erucifoline
Uniqueness: this compound is unique due to its N-oxide functional group, which imparts different chemical reactivity and biological activity compared to its parent compound, jacobine. The N-oxide form is generally more water-soluble and can have different toxicological profiles .
Eigenschaften
Molekularformel |
C18H25NO7 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione |
InChI |
InChI=1S/C18H25NO7/c1-10-8-18(11(2)26-18)16(21)25-13-5-7-19(23)6-4-12(14(13)19)9-24-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+,19?/m1/s1 |
InChI-Schlüssel |
NKRQJWQYBNTAEV-SAJQNFQWSA-N |
Isomerische SMILES |
C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CC[N+]4([C@@H]3C(=CC4)COC(=O)[C@]1(C)O)[O-] |
Kanonische SMILES |
CC1CC2(C(O2)C)C(=O)OC3CC[N+]4(C3C(=CC4)COC(=O)C1(C)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






